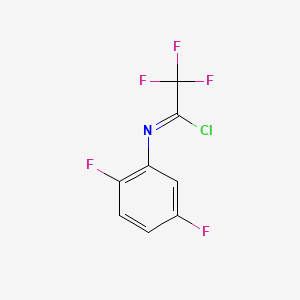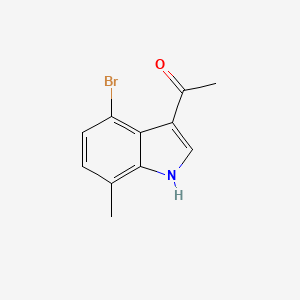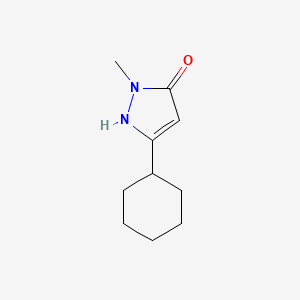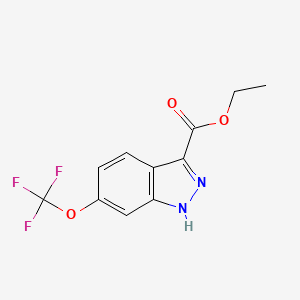![molecular formula C11H5BrF4N2O B13689064 5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)
5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022666 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Méthodes De Préparation
The preparation of MFCD33022666 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Analyse Des Réactions Chimiques
MFCD33022666 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
MFCD33022666 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it can be used to study cellular processes and molecular interactionsIndustrially, it is used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of MFCD33022666 involves its interaction with specific molecular targets and pathways. The compound can disrupt various parts of the cell cycle, affecting cell growth and replication. This makes it useful in applications such as chemotherapy, where it can target rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
MFCD33022666 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with triazolo ring structures and methanesulfonate groups. MFCD33022666 is unique in its stability and solubility, making it more suitable for certain applications. Some similar compounds include triazolo ring compounds and other methanesulfonate derivatives .
Propriétés
Formule moléculaire |
C11H5BrF4N2O |
|---|---|
Poids moléculaire |
337.07 g/mol |
Nom IUPAC |
5-bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H5BrF4N2O/c12-10-9(17-8(4-19)18-10)5-1-2-7(13)6(3-5)11(14,15)16/h1-4H,(H,17,18) |
Clé InChI |
JTAHOTXVZCXSCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(NC(=N2)C=O)Br)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)


![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)




![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)

